1,3-Dimesityl-1H-imidazol-3-ium-2-ide

Descripción general

Descripción

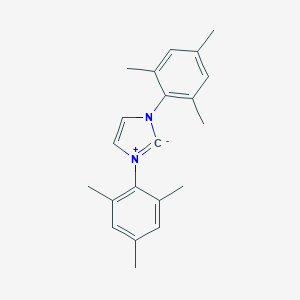

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide: is an organic compound with the molecular formula C21H24N2 . It is a type of N-heterocyclic carbene (NHC), which are known for their stability and versatility in various chemical reactions. This compound is characterized by its imidazole ring substituted with mesityl groups at the 1 and 3 positions, which contribute to its unique chemical properties .

Aplicaciones Científicas De Investigación

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide is the transition metal elements in the group 11 . It acts as a ligand in various metal-catalyzed coupling reactions .

Mode of Action

This compound, also known as 1,3-Dimesitylimidazol-2-ylidene, interacts with its targets by forming a complex with them . This complex is formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride .

Biochemical Pathways

The compound is involved in the Suzuki coupling reaction , a type of cross-coupling reaction, where it facilitates the coupling of arylboronic acids with relatively unreactive aryl chlorides . This reaction is a key step in many organic synthesis processes.

Pharmacokinetics

It’s known that the compound is asolid at room temperature . Its boiling point is 442.706ºC at 760 mmHg , and it has a melting point of 140ºC . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of this compound is the formation of a new compound through the Suzuki coupling reaction . This reaction is often used in organic synthesis to create biaryl compounds, which are common in various pharmaceuticals and organic materials.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it needs to be stored under inert gas and should be protected from moisture . These conditions are necessary to maintain the stability and efficacy of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide can be synthesized through the deprotonation of 1,3-dimesitylimidazolium salts. The typical synthetic route involves the reaction of 1,3-dimesitylimidazolium chloride with a strong base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide is known to participate in various types of chemical reactions, including:

Oxidation: It can undergo oxidation reactions to form imidazolium salts.

Reduction: It can be reduced to form different NHC complexes.

Substitution: It can act as a ligand in metal-catalyzed coupling reactions, such as the Suzuki and Kumada reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium or nickel catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.

Major Products:

Oxidation: Imidazolium salts.

Reduction: NHC complexes.

Substitution: Coupled organic products, such as biaryls in Suzuki reactions.

Comparación Con Compuestos Similares

1,3-Dimesitylimidazolium chloride: Similar structure but with a chloride counterion.

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: A related compound with a tetrafluoroborate counterion.

1,3-Dimethyl-1H-imidazol-3-ium-2-ylidene: A simpler NHC with methyl groups instead of mesityl groups.

Uniqueness: 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide is unique due to its bulky mesityl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to simpler NHCs .

Actividad Biológica

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly referred to as IMes (1,3-dimesitylimidazol-2-ylidene), is a type of N-heterocyclic carbene (NHC) . NHCs are known for their stability and versatility in various chemical reactions, particularly in organometallic chemistry. This article explores the biological activity of IMes, including its applications in biochemical studies and drug development.

- Molecular Formula : C21H24N2

- CAS Number : 141556-42-5

- Structure : IMes features an imidazole ring substituted with bulky mesityl groups at the 1 and 3 positions, enhancing its stability and reactivity.

Synthesis

IMes is synthesized through the deprotonation of 1,3-dimesitylimidazolium salts using strong bases such as potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) under inert conditions to prevent moisture or oxygen interference.

Anticancer Activity

Recent studies have highlighted the potential of IMes as an anticancer agent. For instance:

- Mechanism of Action : IMes has been shown to enhance the efficacy of certain metal complexes that exhibit cytotoxic effects on cancer cells. Its ability to stabilize metal ions allows for the formation of active species that can induce apoptosis in cancer cells .

Enzyme Inhibition

IMes derivatives have been investigated for their ability to inhibit specific enzymes:

- Carboxylesterases : A study identified novel benzil analogues based on IMes that effectively inhibit mammalian carboxylesterases, showcasing selective inhibition without affecting human acetylcholinesterase or butyrylcholinesterase . This specificity suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.

Antimicrobial Properties

The antibacterial activity of IMes has also been explored:

- Case Study : Research indicated that certain NHC derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial membranes and interference with metabolic processes .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Enhanced efficacy of metal complexes with IMes against cancer cells | Potential for developing new cancer therapies |

| Enzyme Inhibition | Selective inhibition of carboxylesterases by IMes analogues | Applications in drug development targeting enzyme-related diseases |

| Antimicrobial Activity | Significant antimicrobial effects against bacterial strains | Development of new antimicrobial agents |

Propiedades

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYWCSGERIELPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456010 | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-42-5 | |

| Record name | 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IMes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimesitylimidazol-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of IMes?

A1: IMes has the molecular formula C21H22N2 and a molecular weight of 302.41 g/mol.

Q2: Are there any spectroscopic data available for IMes?

A2: While the provided papers focus on IMes as a ligand in metal complexes, general spectroscopic data for NHCs like IMes include:

Q3: What are the typical solvents used for reactions involving IMes?

A: Common solvents include anhydrous and degassed toluene, tetrahydrofuran, dichloromethane, and hexane, depending on the specific reaction conditions. []

Q4: What types of reactions can be catalyzed by metal complexes containing IMes?

A4: IMes-containing metal complexes are highly effective catalysts for various reactions, including:

- Olefin Metathesis: IMes-ruthenium complexes exhibit excellent activity in ring-closing metathesis (RCM) reactions, even for challenging substrates like hindered heterodienes. []

- Suzuki-Miyaura Coupling: Pd complexes bearing IMes derivatives show high activity for coupling aryl halides with phenylboronic acid. []

- Hydroboration: IMes-nickel complexes catalyze the anti-Markovnikov hydroboration of alkenes, with the regioselectivity being tunable by the choice of borane reagent. []

- Staudinger Reaction: Both IMes and its saturated analogue (SIMes) promote the [2+2] cycloaddition of ketenes and N-protected imines, with IMes generally exhibiting superior activity. []

Q5: How does the steric bulk of IMes influence its catalytic activity?

A5: The bulky mesityl substituents on the nitrogen atoms in IMes contribute to its steric bulk. This bulk can affect:

- Catalyst Stability: Providing steric protection to the metal center, enhancing catalyst stability. []

- Substrate Selectivity: Favoring reactions with less sterically hindered substrates. [, ]

- Reaction Mechanism: Influencing the preferred reaction pathway and product distribution. [, ]

Q6: What is the role of IMes in palladium-catalyzed Suzuki-Miyaura reactions?

A: IMes acts as a strong σ-donating ligand in Pd complexes, facilitating oxidative addition to aryl halides and promoting the transmetalation step in the catalytic cycle. Its steric bulk also contributes to reductive elimination, leading to the desired coupled product. []

Q7: Have computational methods been used to study IMes and its metal complexes?

A7: Yes, Density Functional Theory (DFT) calculations are extensively used to:

- Investigate Reaction Mechanisms: Elucidating reaction pathways, transition states, and intermediates in IMes-catalyzed reactions. [, ]

- Analyze Electronic Structure: Understanding the bonding interactions between IMes and metal centers. [, ]

- Predict Catalytic Activity: Rationalizing observed reactivity trends and guiding the design of new IMes-based catalysts. [, ]

Q8: How do structural modifications to the IMes scaffold affect its properties?

A8: Modifying the IMes structure can significantly alter its steric and electronic properties, impacting its coordination chemistry and catalytic activity. Examples include:

- N-Substituents: Changing the steric bulk of the N-aryl groups can directly affect the stability and selectivity of the resulting metal complexes. [, ]

- Backbone Saturation: Using the saturated analogue SIMes can lead to variations in catalyst activity and selectivity compared to IMes, as observed in the Staudinger reaction. [, ]

- Introduction of Functional Groups: Introducing functional groups on the aryl rings or the imidazole backbone can alter the electronic properties of IMes and enable further modification or immobilization. [, ]

Q9: How can the stability of IMes be enhanced?

A9: While IMes itself is sensitive to air and moisture, its stability can be significantly improved through:

- Formation of Metal Complexes: Coordination to a metal center typically enhances stability. []

- Storage as Imidazolium Salts: The corresponding imidazolium salts are air-stable and can be easily deprotonated to generate IMes in situ before use. []

- Use of Protective Atmospheres: Handling and storing IMes and its precursors under inert atmospheres like nitrogen or argon is crucial to prevent decomposition. []

Q10: Can IMes stabilize low-valent metal centers?

A: Yes, IMes has been successfully used to stabilize low-valent metal centers like Ni(0), Co(I), and Ga(I). The strong σ-donating ability of IMes helps stabilize these electron-rich metal centers, while its steric bulk provides kinetic protection against unwanted reactions. [, , ]

Q11: Can IMes-containing metal complexes be used for photoinduced reactions?

A: Yes, cationic Ru(II) complexes containing IMes or its saturated analogue (IMesH2) and labile ligands like tBuCN have been successfully employed as latent precatalysts for UV-induced ring-opening metathesis polymerization (ROMP). These complexes are stable in the dark but readily activate upon UV irradiation to initiate polymerization. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.